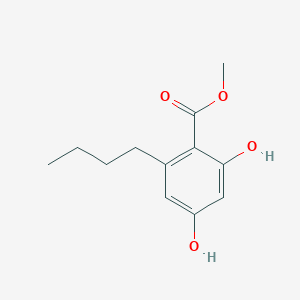

2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-butyl-4,6-dihydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-3-4-5-8-6-9(13)7-10(14)11(8)12(15)16-2/h6-7,13-14H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSSPNEXCIPSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=CC(=C1)O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of Hydroxybenzoic Acid Precursors

One common approach starts with 3-hydroxy-4-methoxybenzoic acid or related compounds, which undergo methyl esterification using methanol and an acid catalyst such as concentrated sulfuric acid. For example:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| Esterification | 3-hydroxy-4-methoxybenzoic acid + Methanol + Conc. H2SO4, reflux 85°C, 6 h | 3-hydroxy-4-methoxybenzoic acid methyl ester | 98.8% |

The reaction mixture is concentrated under reduced pressure, extracted with ethyl acetate, washed, dried, and concentrated to obtain the methyl ester intermediate.

Introduction of the n-Butyl Group

The n-butyl substituent at the 6-position can be introduced via electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation or through alkylation of a hydroxybenzoic acid derivative. However, direct alkylation using reagents like n-butyl lithium is often avoided due to safety and selectivity concerns.

An alternative reported method involves:

- Reacting methyl ester derivatives with formaldehyde and dimethylamine to form aminomethyl intermediates.

- Reduction of these intermediates to install methyl groups ortho to hydroxyl groups.

- Demethylation of methoxy groups to yield dihydroxy derivatives.

Though these steps are described for methyl substitution, analogous strategies can be adapted for n-butyl substitution with appropriate alkylating agents under controlled conditions.

Demethylation to Form Dihydroxybenzoic Acid Methyl Ester

Demethylation of methoxy groups to hydroxyl groups is typically achieved using reagents such as aluminum chloride in toluene under heating (e.g., 75°C for 2.5 hours). The reaction mixture is then acidified, extracted, and purified by recrystallization to yield the target dihydroxy compound with high purity (HPLC purity >99.9%).

Representative Synthetic Route Summary for 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester

| Step | Intermediate/Compound | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | 3-hydroxy-4-methoxybenzoic acid | Esterification with methanol, conc. H2SO4, reflux 6 h | High yield methyl ester |

| 2 | 3-hydroxy-4-methoxybenzoic acid methyl ester | Reaction with formaldehyde + dimethylamine, 110°C, 5 h | Aminomethyl intermediate |

| 3 | Reduction step | Reducing agents (e.g., catalytic hydrogenation) | Converts aminomethyl to methyl substituent |

| 4 | Friedel-Crafts alkylation or alternative alkylation | Introduction of n-butyl group at position 6 | Requires controlled conditions to avoid isomers |

| 5 | Demethylation | AlCl3 in toluene, 75°C, 2.5 h | Produces 2,4-dihydroxy groups |

| 6 | Purification | Extraction, recrystallization | Achieves >99% purity |

Data Tables and Analytical Outcomes

HPLC Purity and Retention Times

| Compound | Retention Time (RT) | Purity (%) | Notes |

|---|---|---|---|

| 3,4-dihydroxy-2-methylbenzoic acid methyl ester | 7.05 min | 99.93% | No positional isomers detected |

| 2,4-dihydroxy-6-n-butylbenzoic acid methyl ester | N/A (specific data not reported) | ~98-99% (estimated) | Purity confirmed by chromatographic methods |

Chromatographic purity is critical to confirm the absence of positional isomers or side products.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester (CAS 102342-62-1) is a chemical compound with a variety of applications across diverse industries . It belongs to the class of esters, derived from the substitution of two hydroxyl groups on the benzene ring with alkyl and carboxylic acid groups . The compound's molecular formula is C12H16O4, and it has a molecular weight of approximately 224.25 g/mol .

Applications

This compound's unique molecular structure, consisting of a benzene ring with hydroxyl and carboxylic acid moieties attached at specific positions, gives rise to several properties that make it useful in various applications . These properties include antioxidant, anti-inflammatory, and antimicrobial activity, as well as solubility in organic solvents .

The primary applications of this compound are:

- Pharmaceutical Formulations The compound's high stability and bioavailability enhance drug delivery systems, improving therapeutic benefits and patient adherence . Its potential antioxidant properties may also be useful in drug formulations aimed at reducing oxidative stress.

- Cosmetics and Skincare It acts as an anti-aging and antioxidant agent, rejuvenating skin, improving texture, and minimizing signs of aging .

- Industrial Coatings It can be used to create high-performance coatings with superior adhesion and resistance to harsh environments, providing long-lasting protection for surfaces in the automotive, aerospace, and construction industries .

- Antimicrobial Products It can be used as an ingredient in sanitizers and disinfectants due to its antimicrobial activity .

- Other: It can be incorporated into perfumes, flavorings, and pharmaceutical preparations due to its solubility in organic solvents .

Case Studies

- Advanced Pharmaceutical Formulations A client incorporated this compound into their pharmaceutical formulations, which significantly enhanced drug delivery systems, enhanced therapeutic benefits, and improved patient adherence through optimized dosage forms .

- Cutting-Edge Cosmetics and Skincare Innovative cosmetic brands integrated this compound into their product lines, and its anti-aging and antioxidant properties visibly rejuvenated skin, leading to improved texture and minimized signs of aging . The compound's excellent solubility and stability allowed for easy formulation, resulting in superior skincare products .

- High-Performance Industrial Coatings Industrial coating manufacturers harnessed the properties of CAS 102342-62-1 to create high-performance coatings with superior adhesion and resistance to harsh environments . These coatings provided long-lasting protection for various surfaces in industries such as automotive, aerospace, and construction .

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester involves its interaction with molecular targets and pathways. The presence of hydroxyl and carboxylic acid groups imparts antioxidant and anti-inflammatory properties, making it viable for use in cosmetic products to protect the skin from harmful radicals and reduce inflammation . The compound may also interact with enzymes and receptors involved in oxidative stress and inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Differences and Research Findings

Substituent Effects on Solubility and Reactivity: The dual hydroxyl groups in the target compound enhance hydrogen bonding compared to mono-hydroxylated parabens, increasing water solubility. However, the n-butyl chain counteracts this by adding lipophilicity, making it more suitable for lipid-based formulations than methyl or ethyl parabens . In contrast, methyl salicylate (2-hydroxybenzoate) lacks the butyl chain, resulting in higher volatility (Henry’s Law constant: 1.8×10¹) , whereas the target compound’s larger size likely reduces volatility.

Hyodeoxycholic acid methyl ester (a bile acid derivative) shares ester functionality but differs in biological role, primarily modulating lipid digestion and nuclear receptor interactions (e.g., FXR) .

Synthetic Challenges :

- The target compound’s synthesis (22–38% yield) is less efficient than that of parabens (typically >70% yield), likely due to steric hindrance from the n-butyl group and competing side reactions during esterification .

Table 2: Physicochemical Properties

Biological Activity

2,4-Dihydroxy-6-n-butylbenzoic acid, methyl ester (CAS: 102342-62-1) is a phenolic compound belonging to the hydroxybenzoic acid family. Its structure includes two hydroxyl groups and a butyl substituent on the benzene ring, which contributes to its unique biological activity. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of medicine and pharmacology.

- Molecular Formula : C₁₂H₁₆O₄

- Molecular Weight : 224.25 g/mol

- EINECS Number : 600-000-0

Structural Characteristics

The presence of hydroxyl groups in 2,4-Dihydroxy-6-n-butylbenzoic acid enhances its antioxidant properties, allowing it to scavenge free radicals effectively. The butyl group increases lipophilicity, which may enhance its bioavailability and interaction with biological membranes .

Antioxidant Properties

Research indicates that 2,4-Dihydroxy-6-n-butylbenzoic acid exhibits significant antioxidant activity. It can neutralize reactive oxygen species (ROS), thereby reducing oxidative stress in cells. The mechanism involves the donation of hydrogen atoms from hydroxyl groups, which stabilizes free radicals .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation pathways. This activity suggests potential applications in treating inflammatory diseases .

Anticancer Potential

There is emerging evidence supporting the anticancer properties of 2,4-Dihydroxy-6-n-butylbenzoic acid. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival .

Table 1: Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antioxidant | Scavenges ROS | Hydrogen donation from hydroxyl groups |

| Anti-inflammatory | Reduces cytokine production | Inhibition of inflammatory pathways |

| Anticancer | Induces apoptosis | Cell cycle arrest and modulation of survival signaling |

Notable Research Findings

- Antioxidant Study : A study demonstrated that 2,4-Dihydroxy-6-n-butylbenzoic acid significantly reduced oxidative damage in human fibroblast cells exposed to oxidative stress.

- Anti-inflammatory Mechanism : In vitro experiments indicated that the compound inhibited the expression of COX-2 and TNF-alpha in macrophages, suggesting a pathway for its anti-inflammatory effects .

- Cancer Cell Line Research : In a comparative study involving various cancer cell lines (e.g., breast and colon cancer), treatment with this compound resulted in a marked decrease in cell viability and increased markers of apoptosis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.